molecular formula C2H3ClF2O2S B6160070 1,1-difluoroethane-1-sulfonyl chloride CAS No. 1261647-40-8

1,1-difluoroethane-1-sulfonyl chloride

Cat. No.: B6160070
CAS No.: 1261647-40-8
M. Wt: 164.56 g/mol
InChI Key: PQKGKAOAVCKHON-UHFFFAOYSA-N
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Description

1,1-Difluoroethane-1-sulfonyl chloride is a chemical compound with the molecular formula C2H3ClF2O2S. It is a colorless liquid with a pungent odor and is primarily used as a reagent in organic synthesis. This compound is known for its role in various scientific experiments and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Difluoroethane-1-sulfonyl chloride can be synthesized by reacting 1,1-difluoroethane-1-sulfonic acid with thionyl chloride using a reflux setup. The reaction typically involves heating the mixture under reflux conditions, followed by purification through distillation to obtain the desired product with high purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products, making the process economically viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,1-Difluoroethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Addition Reactions: It can react with compounds containing double or triple bonds, leading to the addition of the sulfonyl chloride group.

    Oxidation and Reduction Reactions: Although less common, it can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Addition Reactions: Reagents such as alkenes and alkynes are used, often in the presence of a catalyst to facilitate the reaction.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide, while addition to an alkene would result in a sulfonylated alkane.

Scientific Research Applications

1,1-Difluoroethane-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is employed in the modification of biomolecules, such as proteins and nucleic acids, to study their functions and interactions.

    Medicine: It is used in the development of new drugs and therapeutic agents, particularly in the synthesis of sulfonamide-based compounds.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1,1-difluoroethane-1-sulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is due to the presence of the sulfonyl chloride group, which is highly electrophilic. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .

Comparison with Similar Compounds

Similar Compounds

    1,1-Difluoroethane: A related compound used as a refrigerant and propellant.

    Ethane-1-sulfonyl chloride: Another sulfonyl chloride derivative with similar reactivity but different physical properties.

Uniqueness

1,1-Difluoroethane-1-sulfonyl chloride is unique due to the presence of both fluorine atoms and the sulfonyl chloride group, which imparts distinct reactivity and stability compared to other sulfonyl chlorides. This makes it particularly valuable in synthetic chemistry for introducing sulfonyl groups into organic molecules .

Properties

CAS No.

1261647-40-8

Molecular Formula

C2H3ClF2O2S

Molecular Weight

164.56 g/mol

IUPAC Name

1,1-difluoroethanesulfonyl chloride

InChI

InChI=1S/C2H3ClF2O2S/c1-2(4,5)8(3,6)7/h1H3

InChI Key

PQKGKAOAVCKHON-UHFFFAOYSA-N

Canonical SMILES

CC(F)(F)S(=O)(=O)Cl

Purity

95

Origin of Product

United States

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